[(7-chloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride
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Overview
Description
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride typically involves the reaction of 7-chloro-1H-1,3-benzodiazole with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating acid-related disorders.
Thiabendazole: Another benzimidazole anthelmintic with broad-spectrum activity.
Uniqueness
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C11H16Cl3N3O |
---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
N-[(4-chloro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine;dihydrochloride |
InChI |
InChI=1S/C11H14ClN3O.2ClH/c1-16-6-5-13-7-10-14-9-4-2-3-8(12)11(9)15-10;;/h2-4,13H,5-7H2,1H3,(H,14,15);2*1H |
InChI Key |
QLOWOJOPFBDSPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=NC2=C(N1)C=CC=C2Cl.Cl.Cl |
Origin of Product |
United States |
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